3-(Hydroxymethyl)chromone
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Overview
Description
3-(Hydroxymethyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are a group of naturally occurring compounds known for their diverse biological activities. This compound is characterized by a chromone core structure with a hydroxymethyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)chromone can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The resulting intermediate undergoes further reactions to introduce the hydroxymethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include using green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carboxy-4H-chromen-4-one.
Reduction: Formation of dihydrochromones.
Substitution: Formation of various substituted chromones depending on the reagents used.
Scientific Research Applications
3-(Hydroxymethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)chromone involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.
Indole Derivatives: Compounds with similar biological activities, often used in medicinal chemistry.
Uniqueness
3-(Hydroxymethyl)-4H-chromen-4-one is unique due to its chromone core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6,11H,5H2 |
InChI Key |
CCUIZOSFSPCGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CO |
Origin of Product |
United States |
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